4-Hydroxyisophthalic acid
Overview
Description
It appears as a colorless or white crystalline powder and is soluble in water and organic solvents . This compound is a derivative of isophthalic acid, where a hydroxyl group is substituted at the fourth position of the benzene ring.
Mechanism of Action
Target of Action
4-Hydroxyisophthalic acid (4-HIPA) is a bioactive compound that has been found to exhibit antiproliferative potential . The primary targets of 4-HIPA are cancer cells, specifically human breast cancer cell lines MCF-7 and MDA-MB-468 . These cells are sensitive to 4-HIPA, which leads to a marked reduction in cell viability and proliferation .
Mode of Action
It has been suggested that 4-hipa interacts with its targets (cancer cells) by upregulating apoptotic markers . This means that 4-HIPA may induce programmed cell death, or apoptosis, in cancer cells, thereby inhibiting their growth and proliferation .
Result of Action
The result of 4-HIPA’s action is a marked reduction in the viability and proliferation of cancer cells . In in vivo studies using murine Ehrlich Ascites Tumor (EAT) cell model, treatment with 4-HIPA reduced tumorigenesis by promoting apoptosis in EAT-bearing mice .
Biochemical Analysis
Biochemical Properties
4-Hydroxyisophthalic acid is involved in the catabolism of 2,4-xylenol, where it is converted to protocatechuic acid . This process involves the oxidation of the para-methyl group of 2,4-xylenol to form 4-hydroxy-3-methylbenzoic acid, which is then further oxidized to produce this compound .
Cellular Effects
This compound has demonstrated antiproliferative potential in both in vitro and in vivo cancer models . It has been shown to reduce cell viability and inhibit growth and proliferation in breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes in the catabolic pathway of 2,4-xylenol . It is converted from 4-hydroxy-3-methylbenzoic acid through the action of a reversible this compound decarboxylase .
Metabolic Pathways
This compound is involved in the catabolism of 2,4-xylenol, a process that involves the oxidation of the para-methyl group of 2,4-xylenol to form 4-hydroxy-3-methylbenzoic acid, which is then further oxidized to produce this compound .
Transport and Distribution
Its solubility and molecular weight would likely influence its transport and distribution .
Subcellular Localization
Its interactions with enzymes suggest that it may be localized in areas of the cell where these enzymes are present .
Preparation Methods
4-Hydroxyisophthalic acid can be synthesized through several methods:
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Kolbe-Schmitt Reaction: : This method involves the carbonation of potassium phenate under high pressure. The potassium salt of salicylic acid or p-hydroxybenzoic acid is heated under elevated carbon dioxide pressure at temperatures of at least 250°C. This process carboxylates the salt starting material to form potassium 4-hydroxyisophthalate, which can then be acidified to yield this compound .
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Industrial Production: : In industrial settings, this compound is often produced as a byproduct in the commercial salicylic acid process. The separation and purification from other byproducts can be laborious, but methods have been developed to increase the yield and purity of the compound .
Chemical Reactions Analysis
4-Hydroxyisophthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxyisophthalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It has been studied for its potential antioxidant properties and its role in biological systems.
Industry: It is used in the production of high-performance polymers and resins due to its ability to enhance the thermal and mechanical properties of these materials.
Comparison with Similar Compounds
4-Hydroxyisophthalic acid can be compared with other similar compounds, such as:
Isophthalic Acid: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.
Terephthalic Acid: Has carboxyl groups at the para positions, leading to different chemical and physical properties.
Phthalic Acid: Has carboxyl groups at the ortho positions, resulting in distinct reactivity and applications.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional chemical reactions and offers different properties compared to its analogs.
Properties
IUPAC Name |
4-hydroxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQKAQCUWUNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862332 | |
Record name | 4-Hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-46-4 | |
Record name | 4-Hydroxyisophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyisophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87FF77O00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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